molecular formula C14H13N3O3S2 B2595284 N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 865545-82-0

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2595284
CAS No.: 865545-82-0
M. Wt: 335.4
InChI Key: ZIJMVSRTJRVXQP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide ( 865545-82-0) is a high-purity synthetic organic compound supplied for advanced research applications. With a molecular formula of C₁₄H₁₃N₃O₃S₂ and a molecular weight of 335.4 g/mol, this benzamide derivative features a thiophene ring system with a cyano group and a dimethylsulfamoyl moiety, contributing to its unique chemical properties and potential for diverse molecular interactions . This compound is part of a class of heterocyclic amides that are of significant interest in medicinal chemistry and drug discovery research. Structural analogs featuring the 3-cyanothiophene-2-yl scaffold have demonstrated notable biological activities in scientific studies, including moderate antioxidant properties and significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata and Candida krusei . The presence of both sulfonamide and amide functional groups in its structure suggests potential for targeted biological activity, making it a valuable scaffold for exploring enzyme inhibition and receptor modulation. Furthermore, related compounds with similar structural features are being investigated in cutting-edge research areas, including the development of novel protein degraders and molecular glues that target specific biological pathways . Researchers utilize this compound exclusively for in vitro studies in controlled laboratory environments. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any human or veterinary use.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-17(2)22(19,20)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-21-14/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJMVSRTJRVXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the cyanothiophene intermediate: This involves the reaction of a thiophene derivative with a cyanating agent under controlled conditions.

    Coupling with benzamide: The cyanothiophene intermediate is then coupled with a benzamide derivative in the presence of a suitable catalyst.

    Introduction of the dimethylsulfamoyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanothiophene moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in clinical settings. For example, it has shown inhibition against Staphylococcus aureus and Candida glabrata.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values of 15.2 µM and 18.7 µM, respectively.

The compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially influencing conditions like diabetes.
  • Receptor Modulation : The interaction with cellular receptors may alter signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest moderate antioxidant properties, which could mitigate oxidative stress in cells.

Material Science

In addition to its biological applications, this compound is utilized in developing advanced materials, including polymers and electronic devices. Its unique chemical structure allows for the creation of materials with desirable electrical and mechanical properties.

Antioxidant Activity Study

A study evaluated the antioxidant capacity using the ABTS assay, revealing that this compound exhibits moderate activity. This finding indicates its potential role in reducing oxidative damage within biological systems.

Enzyme Inhibition Kinetics

Kinetic studies have shown that this compound acts as a non-competitive inhibitor of certain enzymes involved in carbohydrate metabolism. This characteristic highlights its potential application in managing metabolic disorders.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The cyanothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Heterocyclic Ring Sulfamoyl Substituent Additional Substituents Molecular Weight (g/mol)
This compound (Target) Thiophene N,N-dimethyl -CN at position 3 of thiophene ~363.44 (calculated)
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Benzothiazole N,N-dimethyl -Br, -C₂H₅ on benzothiazole 461.44
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole N,N-bis(2-cyanoethyl) -C₂H₅, -CH₃ on benzothiazole ~523.64 (calculated)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazole N,N-diethyl -NO₂-phenyl at thiazole position 4 ~460.52 (calculated)

Key Observations :

Heterocyclic Core : The target compound’s thiophene ring differs from benzothiazole or thiazole cores in analogs. Thiophene’s lower electron density (due to one sulfur atom vs. two heteroatoms in thiazoles) may alter π-stacking interactions in biological systems .

Functional Groups : The -CN group on the thiophene ring is a strong electron-withdrawing group (EWG), which may increase metabolic stability compared to electron-donating groups (e.g., -C₂H₅ or -CH₃) in benzothiazole analogs .

Key Insights :

  • The target compound’s dimethylsulfamoyl group is shared with compound 50 (), which enhances NF-κB signaling in adjuvant applications. This suggests the target may similarly potentiate immune responses, though experimental validation is required .
  • Compared to nitrophenyl-thiazole derivatives (), the target’s -CN group may reduce redox sensitivity, improving stability in biological environments .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide, with the CAS number 865545-82-0, is a compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a cyanothiophene moiety and a dimethylsulfamoyl group. The molecular formula is C14H13N3O3SC_{14}H_{13}N_{3}O_{3}S with a molecular weight of approximately 335.4 g/mol. Its structure allows for interactions with various biological targets, which is essential for its pharmacological effects.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The cyanothiophene moiety can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, mitigating oxidative stress in cells.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance:

MicroorganismActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida glabrataSignificant antifungal effect

These findings suggest its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)18.7

These results indicate that this compound may be a candidate for further development as an anticancer therapeutic agent .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity using the ABTS assay, where the compound showed moderate activity, indicating its potential role in reducing oxidative damage in biological systems .
  • Inhibitory Effects on Enzymes : Kinetic studies revealed that this compound acts as a non-competitive inhibitor of certain enzymes involved in carbohydrate metabolism, showcasing its potential in managing conditions like diabetes .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
1^1H NMRδ 3.05 (s, 6H, N(CH3_3)2_2)
HRMS[M+H]+ m/z 362.08 (calculated)
HPLC Retention1.63 min (C18, 0.1% TFA)

Q. Table 2. Biological Activity Comparison

AssayTargetIC50_{50} (nM)Reference
HDAC1 InhibitionCortical HDAC15
PARP-1 InhibitionRecombinant220

Notes

  • Safety Protocols : Use fume hoods, gloves, and S22/S24/25 safety measures ().
  • Computational Validation : Apply QSPR models () to predict logP and pKa for solubility optimization.

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